2-(naphthalen-1-ylamino)-N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide (non-preferred name)
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Overview
Description
2-(Naphthalen-1-ylamino)-N’-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide is a complex organic compound that features a naphthalene ring, a nitrophenyl group, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-ylamino)-N’-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide typically involves a multi-step process:
Formation of the Naphthalen-1-ylamino Intermediate: This step involves the reaction of naphthalene with an amine to form the naphthalen-1-ylamino intermediate.
Synthesis of the Pyrrole Derivative: The pyrrole derivative is synthesized through a series of reactions involving the formation of the pyrrole ring.
Condensation Reaction: The final step involves the condensation of the naphthalen-1-ylamino intermediate with the pyrrole derivative in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-ylamino)-N’-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(Naphthalen-1-ylamino)-N’-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-ylamino)-N’-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)aniline: Shares the naphthalene moiety but lacks the pyrrole and nitrophenyl groups.
4-(Naphthalen-1-yliminomethyl)-phenol: Contains a naphthalene ring and a phenol group but differs in the overall structure.
Uniqueness
2-(Naphthalen-1-ylamino)-N’-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide is unique due to its combination of naphthalene, pyrrole, and nitrophenyl groups, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-(naphthalen-1-ylamino)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3/c29-23(16-24-22-9-3-6-17-5-1-2-8-21(17)22)26-25-15-20-7-4-14-27(20)18-10-12-19(13-11-18)28(30)31/h1-15,24H,16H2,(H,26,29)/b25-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFZCHHMDRDFPK-MFKUBSTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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